

1-Fluorononane: A Technical Guide to Applications and Comparative Performance

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Compound of Interest

Compound Name: 1-Fluorononane

CAS No.: 463-18-3

Cat. No.: B1329504

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Executive Summary

1-Fluorononane (CAS: 463-18-3) is a terminal fluoroalkane (

) that serves as a critical model compound in physical organic chemistry and drug discovery.^[1] Unlike perfluorinated chains which drastically alter solubility and lipophilicity, the single terminal fluorine atom in **1-fluorononane** provides a subtle "atomic probe." It allows researchers to investigate the gauche effect, dipole alignment in self-assembled monolayers, and most importantly, metabolic blocking of

-oxidation in lipid chains without significantly disrupting the steric profile of the parent alkane.

This guide reviews its applications, compares its physicochemical profile against non-fluorinated alternatives, and provides validated protocols for its synthesis and use.

Part 1: Comparative Physicochemical Analysis

To understand the utility of **1-fluorononane**, one must compare it to its hydrogenated parent (Nonane) and a heavier halogen analog (1-Chlorononane). The "Fluorine Effect" is characterized by a high electronegativity (4.0 Pauling) combined with a low polarizability, resulting in unique phase behavior.

Table 1: Physicochemical Performance Matrix^{[2][3]}

Property	1-Fluorononane	n-Nonane (Control)	1-Chlorononane (Alternative)	Implication for Research
Molecular Weight	146.25 g/mol	128.26 g/mol	162.70 g/mol	Fluorine adds mass with minimal volume increase (Van der Waals radius $F \approx H$).
Boiling Point	166–169 °C	151 °C	~200 °C	F-substitution increases BP due to dipole-dipole interactions, but less than Cl.
Melting Point	-40 °C	-53 °C	-46 °C	Solid-state packing is tighter in fluoroalkanes due to dipole alignment.
Density ()	0.81 g/cm ³	0.72 g/cm ³	0.87 g/cm ³	Useful for density gradient separation in biphasic lipid studies.
LogP (Lipophilicity)	~5.3 (Calc)	~5.5 (Exp)	~5.7 (Calc)	Critical: Terminal F maintains high lipophilicity, unlike OH or NH ₂ substitutions.
C-X Bond Energy	485 kJ/mol (C-F)	413 kJ/mol (C-H)	339 kJ/mol (C-Cl)	The C-F bond is metabolically inert, blocking enzymatic degradation.

Key Insight: The similarity in LogP between **1-fluorononane** and nonane makes it an ideal isostere. Researchers can substitute a terminal methyl group with a fluoromethyl group to block metabolism without altering the molecule's distribution in lipid bilayers.

Part 2: Primary Applications

Metabolic Stability Probe (The "Metabolic Block")

The primary application of **1-fluorononane** in pharmaceutical research is as a model for metabolic blocking. Cytochrome P450 enzymes (specifically CYP4A and CYP4F subfamilies) target the terminal (

) carbon of aliphatic chains for oxidation.

- Mechanism: The C-H bond abstraction is the rate-limiting step in hydroxylation. Replacing C-H with C-F (bond strength 485 kJ/mol vs 413 kJ/mol) effectively shuts down this pathway.
- Utility: **1-Fluorononane** is used to validate oxidative stability assays. If a drug candidate with a nonyl chain is rapidly cleared, replacing it with a 1-fluorononyl chain can extend half-life ().

¹⁹F qNMR Reference Standard

With a spin of 1/2 and 100% natural abundance,

¹⁹F is a sensitive NMR nucleus. **1-Fluorononane** provides a clean triplet signal (due to coupling with the adjacent methylene protons) in a region distinct from aromatic fluorines.

- Application: It is used as an internal standard for quantifying fluorinated lipids or liquid crystals in organic solvents (e.g.,).

Liquid Crystal Engineering

Fluorinated tails are incorporated into liquid crystals (LCs) to lower viscosity and suppress smectic phases. **1-Fluorononane** serves as a building block for synthesizing these mesogens.

The terminal dipole stabilizes the nematic phase by promoting anti-parallel correlation between molecules.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Fluorononane (Nucleophilic Substitution)

Causality: Direct fluorination of alkanes is non-selective. The most reliable route is the Halogen Exchange (Finkelstein-type) reaction using a leaving group (Bromide or Mesylate) and a fluoride source.

Reagents:

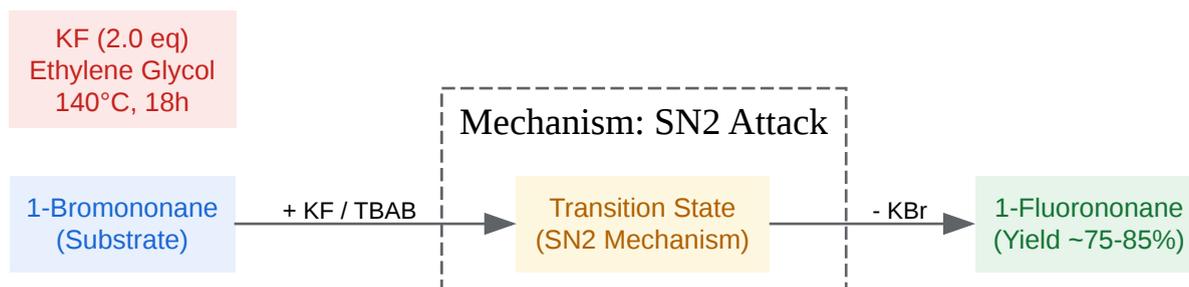
- 1-Bromononane (1.0 eq)
- Potassium Fluoride (KF), spray-dried (2.0 eq)
- Ethylene Glycol (Solvent, high boiling point to activate KF)
- Tetrabutylammonium bromide (TBAB) (0.1 eq, Phase Transfer Catalyst)

Step-by-Step Workflow:

- Activation: Dry KF is critical. Heat KF at 150°C under vacuum for 2 hours to remove trace water. Why? Water solvates F⁻, reducing its nucleophilicity.
- Reaction Setup: In a round-bottom flask, dissolve 1-Bromononane and TBAB in ethylene glycol. Add the activated KF.
- Heating: Heat the mixture to 140°C for 12–18 hours.
 - Note: The high temperature is required to overcome the poor nucleophilicity of fluoride in protic environments, though ethylene glycol helps solvate the potassium cation.
- Workup: Cool to room temperature. Dilute with water (dissolves salts/glycol) and extract with pentane.

- Purification: Wash pentane layer with brine, dry over

, and concentrate. Distill the residue (BP ~167°C) to obtain pure **1-fluorononane**.



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Figure 1: Nucleophilic substitution pathway for the synthesis of **1-Fluorononane** from 1-Bromononane.

Protocol B: Metabolic Stability Assay (Microsomal Incubation)

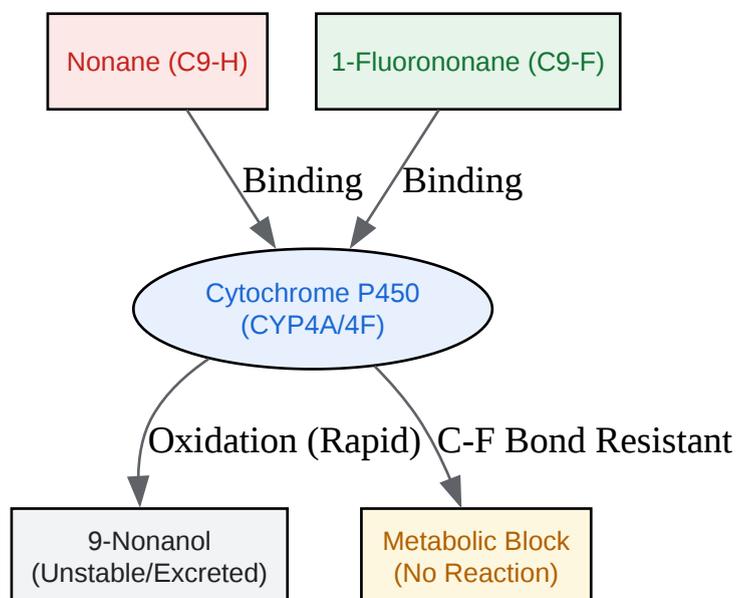
Trustworthiness: This protocol uses a negative control (Nonane) to validate enzyme activity.

- Preparation: Prepare 10 mM stock solutions of **1-Fluorononane** and Nonane in DMSO.
- Incubation Mix: Phosphate buffer (0.1 M, pH 7.4), Human Liver Microsomes (0.5 mg protein/mL), and substrate (1 μ M final).
- Initiation: Pre-incubate at 37°C for 5 min. Add NADPH (1 mM) to start the reaction.
- Sampling: At t=0, 15, 30, and 60 min, remove aliquots and quench with ice-cold Acetonitrile (containing internal standard).
- Analysis: Centrifuge and analyze supernatant via GC-MS or LC-MS/MS.
- Result Interpretation:
 - Nonane: Rapid disappearance (high intrinsic clearance,

) due to

-hydroxylation.

- **1-Fluorononane**: Significant stability improvement (low).



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Figure 2: Mechanistic comparison of P450 oxidative attack on Nonane vs. the metabolic block provided by **1-Fluorononane**.

References

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